molecular formula C12H9BrFN B1440113 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine CAS No. 1187168-25-7

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Cat. No.: B1440113
CAS No.: 1187168-25-7
M. Wt: 266.11 g/mol
InChI Key: RDCSYNWPJDFGIQ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine typically involves the halogenation of a precursor compound. One common method is the bromination of 2-fluorobiphenyl followed by a coupling reaction with a pyridine derivative. The reaction conditions often include the use of a palladium catalyst and a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: This compound is structurally similar but lacks the pyridine ring.

    4-Bromo-2-fluorophenyl methyl sulfone: Another related compound with a sulfone group instead of a pyridine ring.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is unique due to the presence of both a bromine and a fluorine atom on the phenyl ring, as well as the pyridine ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-6-9(4-5-15-8)11-3-2-10(13)7-12(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSYNWPJDFGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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